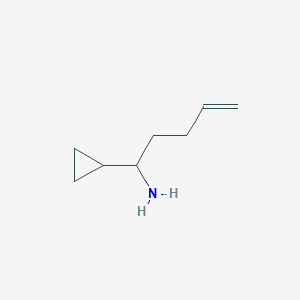

1-Cyclopropylpent-4-en-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpent-4-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-3-4-8(9)7-5-6-7/h2,7-8H,1,3-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGXBUMXXYIZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropylpent 4 En 1 Amine and Its Advanced Intermediates

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-cyclopropylpent-4-en-1-amine reveals several strategic disconnections. The primary target is a chiral primary amine bearing a cyclopropyl (B3062369) group at the α-position and a terminal alkene.

Scheme 1: Key Retrosynthetic Disconnections for this compound

The most direct approach involves the formation of the carbon-nitrogen bond. This can be envisioned through the reductive amination of a corresponding ketone, cyclopropyl pent-4-enyl ketone. Another key disconnection is the carbon-carbon bond between the cyclopropylmethyl group and the butenyl chain, suggesting a nucleophilic addition of a butenyl organometallic reagent to cyclopropanecarboxaldehyde. These disconnections pave the way for the exploration of various synthetic methodologies.

Stereoselective and Enantioselective Synthesis Approaches

Achieving high stereoselectivity is crucial for producing enantiomerically pure amines, which often exhibit different biological activities. nih.gov

Chiral auxiliaries are powerful tools for inducing stereoselectivity. nih.gov The use of sulfinamides, particularly Ellman's tert-butanesulfinamide, is a well-established and highly effective method for the asymmetric synthesis of chiral amines. yale.eduosi.lv

The synthesis would proceed via the condensation of cyclopropyl pent-4-enyl ketone with (R)- or (S)-tert-butanesulfinamide to form an N-sulfinyl ketimine. Subsequent diastereoselective reduction of the imine, followed by acidic cleavage of the auxiliary, would yield the desired enantiomer of this compound. The stereochemical outcome is controlled by the chiral sulfinyl group, which directs the hydride attack to one face of the C=N bond. osi.lv

Table 1: Representative Chiral Auxiliaries in Asymmetric Amine Synthesis

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | |

| (R)- and (S)-tert-Butanesulfinamide | Asymmetric synthesis of chiral amines from ketones and aldehydes | yale.eduosi.lv |

Asymmetric catalysis offers a more atom-economical approach to chiral amines by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. acs.org Transition metal-catalyzed asymmetric hydrogenation of imines or enamines is a prominent strategy. nih.gov For the synthesis of this compound, a precursor imine could be hydrogenated using a chiral iridium or rhodium complex, often featuring sophisticated phosphine (B1218219) ligands, to induce enantioselectivity. nih.gov

Another powerful method is the catalytic asymmetric hydroamination of alkenes, which directly forms the C-N bond. rsc.org While challenging, recent advances using nickel-hydride catalysts with chiral ligands have shown promise for the asymmetric hydroamination of unactivated alkenes. rsc.org

The pentenyl side chain offers a handle for diastereoselective functionalization. For instance, a platinum-catalyzed diastereoselective diboration of the terminal alkene could be performed. nih.gov While this modifies the target structure, it demonstrates how the existing stereocenter can direct the stereochemistry of subsequent reactions on the alkene, a principle applicable to the synthesis of more complex derivatives. Similarly, iron-catalyzed aminative ring-opening of cyclopropenes can produce highly substituted alkenyl nitriles with excellent stereoselectivity, showcasing advanced methods for controlling stereochemistry in alkene-containing molecules. nih.govresearchgate.net

Metal-Catalyzed Synthetic Routes

Metal catalysis is instrumental in modern organic synthesis, enabling efficient and selective bond formations. nih.govrsc.org

Palladium-catalyzed reactions are particularly versatile for C-C and C-N bond formation. youtube.com A plausible route to an intermediate for this compound is the palladium-catalyzed allylic amination. This reaction typically involves the coupling of an allylic substrate (e.g., an allylic acetate (B1210297) or carbonate) with an amine nucleophile. acs.orgacs.org

For the synthesis of the target amine, a strategy could involve the palladium-catalyzed amination of a suitable allylic precursor. For instance, a reaction between an activated pentenyl substrate and ammonia (B1221849) or an ammonia equivalent, catalyzed by a palladium complex with an appropriate ligand, could directly form the primary amine. acs.org The regioselectivity of this reaction can often be controlled by the choice of ligand and reaction conditions. researchgate.net

Table 2: Examples of Palladium-Catalyzed Allylic Amination

| Catalyst System | Nucleophile | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / Chiral Ligand | Aromatic amines | Vinyl cyclic carbonates | High asymmetric induction (up to 97% ee) | acs.org |

| Pd(OAc)₂ / Ligand | Aqueous Ammonia | Allylic substrates | Direct synthesis of primary amines | acs.org |

Gold(III)-Catalyzed Cyclopropane (B1198618) Ring Manipulations

Gold catalysts, particularly in their +1 and +3 oxidation states, have emerged as powerful tools for activating unsaturated systems like alkynes and allenes, enabling a wide range of cycloisomerization and cyclopropanation reactions. frontiersin.orgrsc.orgrsc.org These reactions are often characterized by their mild conditions, high selectivity, and efficiency, offering a complementary approach to more traditional metal-catalyzed transformations. rsc.orgrsc.org

Gold-catalyzed reactions can be employed to construct cyclopropane rings through various pathways. For instance, gold carbenes, generated from precursors like diazo compounds, can undergo cyclopropanation with alkenes. acs.org An enantioselective gold(I)-catalyzed cyclopropanation of enamides using donor-acceptor diazo compounds has been developed, yielding densely substituted cyclopropanes with high diastereo- and enantioselectivity. acs.org

Furthermore, gold catalysts can facilitate intramolecular cyclopropanation of enynes. rsc.org For example, gold(I) complexes can catalyze the cycloisomerization of 1,6-enynes to form bicyclo[4.1.0]heptene derivatives. rsc.org In some cases, these reactions can proceed through a cascade sequence, where the initial cyclopropanation product undergoes further transformations, leading to the rapid construction of complex polycyclic skeletons. rsc.orgrsc.org

Gold(III) catalysts are also effective in promoting reactions involving propargylic systems. For instance, AuBr3 can catalyze a propargylic substitution reaction of N-tosylpropargyl amines with 1,3-dicarbonyl compounds, followed by a cycloisomerization to produce polysubstituted furans. mdpi.com This reactivity highlights the ability of gold(III) to activate propargylic systems, which could be adapted for the synthesis of precursors to this compound.

Table 2: Examples of Gold-Catalyzed Reactions for Cyclopropane Synthesis

| Reaction Type | Catalyst System | Key Features | Reference |

| Enantioselective Cyclopropanation | [(JohnPhos)Au(MeCN)]SbF6 | High diastereo- and enantioselectivity | acs.org |

| Intramolecular Cyclopropanation of Enynes | [L1(AuCl)2] | Forms bicyclic products | rsc.org |

| Propargylic Substitution/Cycloisomerization | AuBr3 / AgOTf | Synthesis of functionalized heterocycles | mdpi.com |

Olefin Metathesis Strategies in Chain Elongation

Olefin metathesis has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon double bonds. Ring-closing metathesis (RCM) and cross-metathesis (CM) are particularly powerful strategies for constructing and functionalizing molecules containing alkene moieties.

Ring-Closing Metathesis (RCM) as a Precursor Step

Ring-closing metathesis is a widely used intramolecular reaction of a diene to form a cyclic alkene and a volatile ethylene (B1197577) byproduct. wikipedia.org This strategy is highly effective for synthesizing a wide range of unsaturated rings, from 5- to 30-membered cycles and even larger macrocycles. wikipedia.orgorganic-chemistry.org

In the context of synthesizing precursors for this compound, RCM can be envisioned as a key step to introduce the required olefinic bond within a cyclic precursor. For instance, a suitably substituted diallylamine (B93489) derivative could undergo RCM to form a pyrroline (B1223166) or a tetrahydropyridine. nih.gov These cyclic structures can then serve as versatile intermediates, where the endocyclic double bond can be further functionalized or the ring can be opened to reveal the desired acyclic structure.

The success of RCM often depends on the choice of catalyst, with ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs catalysts being particularly effective and tolerant of various functional groups. organic-chemistry.orgnih.gov The synthesis of nitrogen-containing heterocycles via RCM has been extensively studied, and methods have been developed to overcome challenges associated with the coordination of the amine to the metal center. nih.gov

Cross-Metathesis (CM) for Alkene Introduction

Cross-metathesis involves the reaction between two different alkenes to form a new alkene by exchanging their substituents. organic-chemistry.org This reaction is a powerful tool for introducing new functional groups and elongating carbon chains.

For the synthesis of this compound, cross-metathesis can be a direct method to introduce the terminal pent-4-enyl chain. A potential strategy would involve the cross-metathesis of a protected N-allyl-cyclopropylamine with an excess of a simple alkene like ethylene or another terminal alkene.

The efficiency and selectivity of cross-metathesis reactions are highly dependent on the nature of the substrates and the catalyst used. organic-chemistry.orgacs.org Electron-withdrawing protecting groups on the amine can often improve the yield of the desired cross-metathesis product. organic-chemistry.org Furthermore, the development of highly active and selective ruthenium catalysts has significantly expanded the scope of cross-metathesis, allowing for the coupling of a wide variety of functionalized olefins. thieme-connect.comnih.gov

A tandem approach involving cross-metathesis followed by cyclization has been developed for the synthesis of substituted pyrroles from N-allylamines and α,β-unsaturated carbonyl compounds. organic-chemistry.orgthieme-connect.com This demonstrates the potential of integrating cross-metathesis into multi-step synthetic sequences to build molecular complexity.

Amination Reactions in the Presence of Olefinic and Cyclopropyl Moieties

The introduction of the amine functionality is a critical step in the synthesis of this compound. This transformation must be carried out in a way that preserves the integrity of both the cyclopropyl ring and the olefinic bond.

Reductive Amination Pathways

Reductive amination is a widely used and versatile method for the synthesis of amines. It typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of synthesizing this compound, a key precursor would be cyclopropyl 4-pentenyl ketone. This ketone can be synthesized through various methods and then subjected to reductive amination with ammonia or a suitable ammonia equivalent.

A notable study on the reductive amination of cyclopropyl ketones revealed a catalyst-dependent dichotomy. nih.govacs.orgthieme-connect.com While rhodium catalysts favor the formation of the desired cyclopropylamine (B47189), ruthenium catalysts can lead to a ring-expansion reaction to form pyrrolidines. nih.govacs.org This underscores the importance of catalyst selection to achieve the desired outcome. The reaction can be performed using carbon monoxide as a deoxygenating agent, avoiding the need for an external hydrogen source which could potentially reduce the olefinic bond. nih.govacs.orgacs.org

The reductive amination of ketones is a robust and well-established transformation that is generally compatible with a wide range of functional groups, including olefins. thieme-connect.com This makes it a highly suitable method for the final amination step in the synthesis of this compound.

Nucleophilic Amine Addition to Activated Systems

The conversion of the ketone, 1-cyclopropylpent-4-enone, to the target primary amine, this compound, is effectively achieved through reductive amination. This widely utilized method involves the reaction of a carbonyl compound with ammonia to form an intermediate imine, which is subsequently reduced to the corresponding amine. unimi.itscispace.com This one-pot procedure is highly valued for its efficiency and atom economy. unimi.it

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. unimi.itchemicalbook.com Sodium borohydride is a cost-effective and safe reducing agent, often used in conjunction with a catalyst to enhance selectivity for the imine reduction over the initial ketone. scispace.com The use of a Brønsted acidic ionic liquid, for instance, can facilitate the in-situ formation of the imine and its subsequent smooth reduction. researchgate.net

Alternatively, sodium cyanoborohydride is a milder and more selective reducing agent for imines compared to ketones, allowing the reaction to be performed in a one-pot fashion with high yields. chemicalbook.com The reaction is typically carried out at a controlled pH to ensure the stability of the reducing agent and promote the formation of the iminium ion. chemicalbook.com For example, the reductive amination of aldehydes and ketones with ammonia or primary amines in the presence of NaBH₃CN at a pH of 6-7 generally provides good yields of the corresponding amines.

The general mechanism for the reductive amination of 1-cyclopropylpent-4-enone with ammonia is depicted below:

Imine Formation: The nitrogen atom of ammonia performs a nucleophilic attack on the carbonyl carbon of 1-cyclopropylpent-4-enone, leading to a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine.

Reduction: A hydride reagent, such as sodium borohydride, reduces the imine to the final primary amine, this compound. unimi.it

A scalable synthesis for structurally related 1-cyclopropylalkyl-1-amines has been developed, which involves the condensation of a cyclopropyl ketone with a chiral amine, followed by reduction and debenzylation to yield the primary amine. google.com This highlights the industrial applicability of reductive amination for this class of compounds.

Table 1: Reagents for Reductive Amination of Ketones

| Reagent System | Role | Key Features |

| Ammonia (NH₃) | Nitrogen Source | Reacts with the ketone to form an imine. |

| Sodium Borohydride (NaBH₄) | Reducing Agent | A versatile and cost-effective hydride donor. unimi.itscispace.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent | A milder and more selective reducing agent for imines. chemicalbook.com |

| Titanium(IV) Isopropoxide | Catalyst | Can be used to facilitate imine formation. |

| Brønsted Acidic Ionic Liquids | Catalyst/Solvent | Promotes imine formation and can be recycled. researchgate.net |

Synthesis of Structurally Related Analogs and Derivatives, including 1-cyclopropylpent-4-enone

The key intermediate for the synthesis of this compound is the unsaturated ketone, 1-cyclopropylpent-4-enone. A plausible and effective synthetic route to this ketone involves a two-step process starting from commercially available reagents: a Grignard reaction followed by an oxidation step.

The first step is the synthesis of the secondary alcohol, 1-cyclopropylpent-4-en-1-ol. This can be achieved via a Grignard reaction between cyclopropylmagnesium bromide and pent-4-enal. The Grignard reagent, cyclopropylmagnesium bromide, is prepared by reacting cyclopropyl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov The formation of this organometallic species is a well-established process. The subsequent reaction of the Grignard reagent with the aldehyde, pent-4-enal, will yield the desired alcohol, 1-cyclopropylpent-4-en-1-ol, after an aqueous workup. The existence of this alcohol is supported by its entry in the PubChem database. nih.gov

The second step is the oxidation of the secondary alcohol, 1-cyclopropylpent-4-en-1-ol, to the target ketone, 1-cyclopropylpent-4-enone. This transformation can be carried out using a variety of oxidizing agents. A common and effective reagent for this purpose is Pyridinium chlorochromate (PCC). PCC is known for its ability to selectively oxidize secondary alcohols to ketones without over-oxidation or affecting other functional groups, such as the terminal alkene in this case. The reaction is typically performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂).

Grignard Reagent Formation: Cyclopropyl bromide + Mg → Cyclopropylmagnesium bromide

Grignard Reaction: Cyclopropylmagnesium bromide + Pent-4-enal → 1-Cyclopropylpent-4-en-1-ol

Oxidation: 1-Cyclopropylpent-4-en-1-ol + PCC → 1-Cyclopropylpent-4-enone

The synthesis of structurally analogous cyclopropyl ketones is also documented. For instance, aryl cyclopropyl ketones can be synthesized and have been shown to undergo cyclization reactions in the presence of acid catalysts.

Table 2: Proposed Synthesis of 1-Cyclopropylpent-4-enone

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Cyclopropyl bromide, Magnesium | Diethyl ether or THF | Cyclopropylmagnesium bromide |

| 2 | Cyclopropylmagnesium bromide, Pent-4-enal | Ethereal solvent, then H₃O⁺ workup | 1-Cyclopropylpent-4-en-1-ol |

| 3 | 1-Cyclopropylpent-4-en-1-ol | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 1-Cyclopropylpent-4-enone |

Chemical Reactivity and Transformation Mechanisms of 1 Cyclopropylpent 4 En 1 Amine

Reactivity of the Primary Amine Functionality

The presence of a primary amine group (-NH₂) confers significant nucleophilic character upon the molecule. The lone pair of electrons on the nitrogen atom is the primary driver for its reactivity, enabling it to participate in a variety of bond-forming reactions.

Nucleophilic Reactivity in Carbon-Heteroatom Bond Formation

The nitrogen atom in 1-Cyclopropylpent-4-en-1-amine acts as a potent nucleophile, readily attacking electrophilic centers to form new carbon-heteroatom bonds. This reactivity is fundamental to many synthetic transformations. The lone pair on the nitrogen can initiate reactions with a wide array of electrophiles. For instance, it can react with alkyl halides in nucleophilic substitution reactions to form secondary and tertiary amines, or with acyl halides and anhydrides to produce amides. These reactions are central to building more complex molecular architectures. The use of nitrogen-centered radicals (NCRs) in C-H amination and alkene di-amination represents a modern approach to forming C-N bonds, showcasing the versatility of amine-derived intermediates in synthesis. acs.orgresearchgate.net

Reactions with Carbonyl Compounds for Schiff Base Formation and Condensation

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). pressbooks.pubchemistrysteps.com This reaction is a two-part process involving an initial nucleophilic addition followed by an elimination (dehydration) step. chemistrysteps.comyoutube.com

Table 1: Imine Formation from this compound This table is interactive. Click on the headers to sort.

| Reactant | Conditions | Product |

|---|---|---|

| Aldehyde (R-CHO) | Mild Acid (pH 4-5), -H₂O | Schiff Base / Imine |

Reactivity of the Terminal Alkene Moiety

The pent-4-en-1-yl portion of the molecule contains a terminal carbon-carbon double bond. This π-bond is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cyclic reactions. savemyexams.comlibretexts.org

Electrophilic Addition Reactions (e.g., Hydroamination, Halogenation, Hydroboration-Oxidation)

Electrophilic addition is the characteristic reaction of alkenes. chemistrystudent.combyjus.com An electrophile attacks the electron-rich π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. libretexts.orgchemistrystudent.com

Hydrohalogenation : The addition of hydrogen halides (HX) like HBr or HCl proceeds via a carbocation intermediate. libretexts.org According to Markovnikov's rule, the proton adds to the carbon atom that already has more hydrogen atoms (the terminal carbon), leading to the formation of the more stable secondary carbocation. The halide ion then attacks this carbocation. byjus.com

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) occurs when the alkene's π-bond attacks one halogen atom, displacing the other as a halide ion. chemistryguru.com.sg This often proceeds through a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the halide ion, typically resulting in an anti-addition product.

Hydroboration-Oxidation : This two-step reaction sequence achieves an anti-Markovnikov addition of water across the double bond. In the first step, borane (B79455) (BH₃) adds to the alkene, with the boron atom adding to the less substituted carbon. In the second step, oxidation with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group, yielding a primary alcohol.

Table 2: Electrophilic Addition Reactions of the Alkene Moiety This table is interactive. Click on the headers to sort.

| Reagent(s) | Regioselectivity | Product Type |

|---|---|---|

| HBr | Markovnikov | Secondary Halide |

| Br₂ | N/A (vicinal) | Vicinal Dihalide |

Radical and Pericyclic Reactions Involving the Alkene

Beyond electrophilic additions, the terminal alkene can engage in reactions proceeding through radical or concerted pericyclic mechanisms.

Radical Reactions : In the presence of peroxides or UV light, the addition of HBr to the alkene follows a free-radical mechanism and proceeds with anti-Markovnikov regioselectivity. libretexts.orgyoutube.com The reaction is initiated by a bromine radical, which adds to the terminal carbon to form the more stable secondary carbon radical. This radical then abstracts a hydrogen atom from HBr to yield the product and regenerate a bromine radical, propagating the chain reaction. youtube.com Terminal alkenes can also undergo radical polymerization, where radical initiators trigger the formation of long polymer chains. jove.com

Pericyclic Reactions : These are concerted reactions that occur via a single cyclic transition state without intermediates. ebsco.comalchemyst.co.uk

Cycloaddition Reactions : The alkene in this compound can function as a dienophile in a [4+2] cycloaddition, famously known as the Diels-Alder reaction, when treated with a conjugated diene. ebsco.comnumberanalytics.com This reaction forms a six-membered ring.

Ene Reaction : The molecule can also participate in an ene reaction, a pericyclic process involving the transfer of an allylic hydrogen from one reactant (the "ene") to another (the "enophile"), with a concurrent reorganization of the π-bonds. msu.edubyjus.com

Oligomerization and Polymerization Potentials

While specific studies on the oligomerization and polymerization of this compound are not extensively documented, the molecule's structure presents two primary functionalities with the potential for polymer formation.

Vinyl Group Polymerization: The terminal pent-4-enyl group is a classic vinyl monomer. Under appropriate conditions (e.g., radical, cationic, or coordination polymerization), this alkene moiety could undergo chain-growth polymerization to form a polymer with a poly(pent-1-ene) backbone, featuring pendant 1-cyclopropylaminomethyl groups.

Ring-Opening Polymerization (ROP): The strained cyclopropane (B1198618) ring, particularly when activated by the adjacent amine (a donor group), is susceptible to ring-opening reactions. chemistryviews.orgresearchgate.net In the presence of suitable catalysts, a ring-opening polymerization could be initiated. This would result in a polymer chain incorporating the atoms from the opened cyclopropyl (B3062369) ring, leading to a repeating unit structurally distinct from that of vinyl polymerization. The feasibility of such a process would depend heavily on the development of a catalytic system capable of selectively promoting this pathway over other competing reactions.

The interplay between these two reactive sites suggests the potential for creating unique polymer architectures, such as gradient or block copolymers, by carefully controlling reaction conditions. rsc.org However, achieving such selectivity would be a significant synthetic challenge.

Reactivity of the Cyclopropyl Ring System

The three-membered cyclopropyl ring is characterized by significant ring strain, estimated at approximately 27.5 kcal/mol, due to its compressed C-C-C bond angles of 60°. libretexts.orglibretexts.org This strain energy makes the ring kinetically reactive and thermodynamically inclined to undergo ring-opening reactions, imparting unique reactivity compared to acyclic or larger-ring alkanes. pharmaguideline.comyoutube.com

Electrophilic and Nucleophilic Ring-Opening Reactions

The cyclopropane ring in this compound is a "donor-acceptor" type system, where the electron-donating amine group activates the ring, making it susceptible to cleavage. epfl.chdoaj.org

Electrophilic Ring-Opening: The ring can be opened by electrophiles. This process is often initiated by oxidation or acid catalysis. For instance, in a reaction analogous to those seen with other cyclopropylamines, single-electron transfer under photochemical conditions can generate a nitrogen radical cation. chemrxiv.org This intermediate undergoes rapid cleavage (β-scission) of the strained cyclopropane ring to form a more stable distonic radical cation, which can then be trapped by various reactants. chemrxiv.orgresearchgate.net In the presence of strong protic or Lewis acids, protonation of the amine can be followed by protolytic cleavage of a cyclopropane C-C bond, generating a dicationic intermediate that reacts with nucleophiles. nih.govresearchgate.net

Nucleophilic Ring-Opening: While less common for non-activated cyclopropanes, the presence of the amine donor group polarizes the ring, making it susceptible to nucleophilic attack, particularly when further activated by a Lewis acid. researchgate.netnih.gov The reaction typically proceeds via an SN2-type mechanism where the nucleophile attacks one of the carbons of the cyclopropyl ring, leading to concerted ring-opening. Such reactions have been described for other activated cyclopropanes, yielding 1,3-difunctionalized products. acs.orgcapes.gov.br

Table 1: Representative Ring-Opening Reaction Conditions for Activated Cyclopropyl Systems

| Reaction Type | Initiator/Catalyst | General Outcome | Reference Example |

|---|---|---|---|

| Photochemical [3+2] Cycloaddition | nPr-DMQA+, Red Light | Ring-opening to a radical cation intermediate followed by cycloaddition with an alkene. | Formation of functionalized cyclopentanes from cyclopropylamines and styrenes. chemrxiv.orgchemrxiv.org |

| Acid-Catalyzed Ring-Opening | Superacid (e.g., FSO3H-SbF5) | Protolytic cleavage of a C-C bond to form a dicationic species, trapped by a nucleophile. | Reaction of trans-2-phenylcyclopropylamine•HCl with benzene. nih.gov |

| Lewis Acid-Catalyzed Nucleophilic Opening | MgI2 | Stereospecific 1,3-addition of a nucleophile and electrophile across the cyclopropane. | 1,3-Halochalcogenation of donor-acceptor cyclopropanes. acs.org |

| Electrochemical Ring-Opening | Graphite Anode, Pt Cathode | Oxidative ring-opening and trapping with an alcohol nucleophile. | Synthesis of 1,3-oxazines from N-cyclopropylamides. chemistryviews.org |

Rearrangements Involving Cyclopropane (e.g., Thermal, Acid-Catalyzed, Nazarov Reactions)

The combination of a cyclopropyl group and a vinyl moiety (inherent in the pentenyl chain) allows for several classes of rearrangement reactions.

Thermal Rearrangements: Vinylcyclopropanes are known to undergo thermal rearrangement to form cyclopentenes. researchgate.net This pericyclic reaction proceeds through the cleavage of the cyclopropane bond adjacent to the vinyl group to form a diradical intermediate, which then cyclizes. For this compound, this would involve the vinyl group on the pentenyl chain, a transformation that would be competitive with other thermal processes like homo- epfl.chwikipedia.org-sigmatropic hydrogen shifts.

Acid-Catalyzed Rearrangements: Treatment with acid can induce rearrangements that differ from simple ring-opening. The cyclopropyl cation is unstable and readily rearranges to an allyl cation. thieme-connect.de For this compound, protonation could lead to a cyclopropylcarbinyl-type cation, which is in equilibrium with homoallyl and cyclobutyl cation structures, leading to a mixture of rearranged products upon nucleophilic trapping. Gold(I) catalysts are particularly effective at promoting complex rearrangements of related propargyl systems involving cyclopropane probes. nih.gov

Homo-Nazarov Reaction: The Nazarov cyclization is a 4π-electrocyclic ring closure of a pentadienyl cation to form a cyclopentenyl cation. wikipedia.orgorganic-chemistry.org The vinylcyclopropyl motif in the subject molecule is a structural homolog, capable of undergoing a "homo-Nazarov" reaction. epfl.ch Upon activation by a Lewis or Brønsted acid, the cyclopropane ring can open to generate a cation, which, if properly conjugated with the alkene, could initiate a similar 4π-electrocyclization to form a six-membered ring. This process is conceptually similar to the cyclization of vinyl cyclopropyl ketones. epfl.chdoaj.org

Cyclopropane as a Strained Alkane Equivalent

Due to significant angle and torsional strain, cyclopropane behaves differently from typical alkanes. libretexts.org Its C-C bonds have increased p-character and are weaker (bond energy ~61 kcal/mol vs. ~88 kcal/mol for propane), making them susceptible to cleavage. libretexts.org This reactivity profile makes cyclopropane act as a "strained alkane equivalent," often participating in addition reactions that are characteristic of π-systems like alkenes. pharmaguideline.comwikipedia.org For example, cyclopropane can undergo addition reactions with halogens or hydrogen (hydrogenation) under conditions where other alkanes are inert. pharmaguideline.comyoutube.com This reactivity is a direct consequence of the high ring strain, which provides a strong thermodynamic driving force for ring-opening. nih.gov

Interplay of Functional Groups: Chemoselectivity and Regioselectivity Challenges

The presence of three distinct functional groups in this compound—the secondary amine, the alkene, and the cyclopropyl ring—presents significant challenges and opportunities in terms of chemoselectivity and regioselectivity. The outcome of a given reaction is highly dependent on the reagents and conditions employed. rsc.orgnih.gov

Amine Reactivity: The secondary amine is a nucleophilic and basic center. It will readily react with acylating agents, alkylating agents, and acids. In many cases, this will be the most reactive site under standard nucleophilic or basic conditions.

Alkene Reactivity: The terminal double bond is susceptible to electrophilic addition (e.g., halogenation, hydrohalogenation, epoxidation) and hydrogenation. nih.govlumenlearning.com These reactions are typical for alkenes and can often be performed selectively without affecting the cyclopropane ring.

Cyclopropane Reactivity: As discussed, the cyclopropyl ring requires specific activation for it to react, typically via strong acids, Lewis acids, or photochemical/electrochemical methods. chemistryviews.orgchemrxiv.orgnih.gov

The regioselectivity of ring-opening is also a key consideration. In donor-acceptor cyclopropanes, cleavage can occur at either the vicinal (C1-C2) or distal (C2-C3) bond. Theoretical and experimental studies on phenylcyclopropylamine have shown that electrophilic cleavage can occur regioselectively at the distal bond, a counterintuitive result attributed to charge-repulsive effects in the transition state. nih.govresearchgate.net

Table 2: Potential Chemoselective Reactions of this compound

| Reagent/Condition | Target Functional Group | Expected Transformation | Reference Principle |

|---|---|---|---|

| Acetyl Chloride, Base | Amine | N-Acetylation | Standard amidation |

| H2, Pd/C | Alkene | Hydrogenation to 1-cyclopropylpentan-1-amine | Alkene reduction pharmaguideline.com |

| m-CPBA | Alkene | Epoxidation of the double bond | Alkene epoxidation lumenlearning.com |

| Red Light, Photocatalyst, Alkene | Cyclopropylamine (B47189) | [3+2] Cycloaddition via ring-opening | Photochemical catalysis chemrxiv.orgresearchgate.net |

| Strong Lewis Acid (e.g., TiCl4) | Cyclopropyl Ring / Alkene | Nazarov-type cyclization or other rearrangements | Lewis acid catalysis epfl.chorganic-chemistry.org |

Mechanistic Investigations of Key Transformations

Mechanistic studies on related systems provide insight into the transformations of this compound.

Mechanism of Photochemical [3+2] Cycloaddition: A plausible mechanism for the reaction of a cyclopropylamine with an alkene under red light irradiation has been proposed. chemrxiv.org

The photocatalyst (nPr-DMQA+) is excited by red light.

The excited photocatalyst oxidizes the cyclopropylamine via single electron transfer (SET) to form a nitrogen radical cation intermediate (A).

Due to the inherent ring strain, intermediate A undergoes rapid β-scission of the cyclopropane ring, forming a distonic radical cation (B), where the radical is on a β-carbon and the cation is on the iminium nitrogen.

The radical end of intermediate B attacks an alkene (e.g., styrene), generating a new, more stabilized distonic radical cation (C).

This is followed by radical-polar crossover, where the intramolecular cyclization occurs to form a five-membered ring.

Finally, reduction of this species by the reduced photocatalyst and subsequent protonation yields the final cyclopentane (B165970) product and regenerates the catalyst. chemrxiv.orgresearchgate.net

Mechanism of Acid-Catalyzed Ring-Opening/Rearrangement: In the presence of a strong acid, the reaction likely proceeds through the following steps, drawing from studies on similar systems. nih.govnih.gov

Protonation of the amine group to form an ammonium (B1175870) salt.

A second protonation or interaction with a Lewis acid occurs at one of the cyclopropane C-C bonds.

The ring opens in a regioselective manner (e.g., distal bond cleavage) to relieve ring strain and form a 1,3-dicationic intermediate. nih.gov

This highly electrophilic species can then be trapped by a nucleophile present in the reaction mixture. Alternatively, the initially formed cation can undergo rearrangements (e.g., via cyclopropylcarbinyl-homoallyl manifold) before being trapped. thieme-connect.denih.gov

These mechanistic pathways highlight the rich and complex reactivity of this compound, where subtle changes in reaction conditions can direct the molecule toward vastly different structural outcomes.

Elucidation of Reaction Pathways and Transition States

The reactivity of this compound is dominated by the facile rearrangement of the cyclopropylcarbinyl system. Upon activation, typically through protonation of the amine or one-electron oxidation, a highly reactive cyclopropylcarbinyl intermediate is formed. This intermediate is not static and can exist in equilibrium with other isomeric forms, most notably the homoallylic and cyclobutyl carbocations. nih.gov The interconversion between these species is a classic example of a Wagner-Meerwein rearrangement and proceeds through a non-classical bicyclobutonium ion transition state or as a minimum intermediate. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of these rearrangements. chemrxiv.org For a generic cyclopropylcarbinyl cation, the ring-opening to the more stable homoallylic cation is typically a highly exothermic process. The transition state for this rearrangement involves significant elongation of the C-C bonds of the cyclopropyl ring that are vicinal to the cationic center, leading to a structure that resembles the bicyclobutonium ion. nih.gov

In the specific case of this compound, the initial formation of the 1-cyclopropylpent-4-en-1-yl cation can lead to a cascade of rearrangements. The primary reaction pathway is the ring-opening of the cyclopropyl group to form a stabilized secondary homoallylic carbocation. This process is driven by the release of the significant ring strain inherent in the three-membered ring. The presence of the pent-4-enyl substituent introduces further complexity, with the potential for intramolecular reactions between the carbocation center and the terminal double bond, which could lead to the formation of cyclic products.

The nature of the substituents on the cyclopropylcarbinyl system can significantly influence the relative energies of the intermediates and the activation barriers for their interconversion. chemrxiv.org While direct computational studies on this compound are not widely available in the literature, data from analogous systems provide a robust framework for predicting its behavior. For instance, studies on phenyl-substituted cyclopropylcarbinyl cations have shown that the rearrangement pathways can become competitive with nucleophilic attack, potentially leading to a loss of stereoselectivity in reactions. chemrxiv.org

The following table illustrates a hypothetical energy profile for the rearrangement of the 1-cyclopropylpent-4-en-1-yl cation based on data from analogous systems.

| Species | Relative Energy (kcal/mol) |

| 1-Cyclopropylpent-4-en-1-yl cation | 0 |

| Bicyclobutonium-like Transition State | +3-5 |

| Secondary Homoallylic Carbocation | -10 to -15 |

| Cyclobutyl Cation | +5-10 |

Note: The data in this table are illustrative and based on computational studies of similar cyclopropylcarbinyl cation rearrangements. The exact values for this compound may vary.

Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies are a powerful tool for probing the mechanism of a reaction by determining the extent to which an isotopic substitution at a particular position affects the reaction rate. youtube.com For reactions involving the rearrangement of this compound, KIEs can provide crucial insights into the nature of the rate-determining step and the structure of the transition state. youtube.com

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. youtube.com For example, in the ring-opening of a cyclopropylcarbinyl radical, substitution of hydrogen atoms on the carbon bearing the radical with deuterium (B1214612) can lead to a measurable KIE. Computational studies on the ring opening of the cyclopropylcarbinyl radical have predicted a large inverse KIE (kH/kD < 1) for the substitution of deuterium at the carbinyl carbon. acs.org This surprising result was attributed to the changes in the zero-point vibrational energies of the reactant and the transition state upon isotopic substitution. acs.org

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking or formation, can also provide valuable information. youtube.com For instance, a β-secondary KIE can help to distinguish between different carbocationic intermediates.

In the context of this compound, a KIE study could involve the synthesis of isotopically labeled analogues, for example, with deuterium at the C1 position or on the cyclopropyl ring. The rates of rearrangement of these labeled compounds could then be compared to the unlabeled compound.

The following table presents hypothetical KIE data for the rearrangement of this compound, based on findings from related systems.

| Isotopic Substitution | Predicted kH/kD | Mechanistic Implication |

| Deuterium at C1 (methine carbon) | 0.9 - 1.1 | Small or no primary KIE suggests the C-H bond is not broken in the rate-determining step. A value slightly different from 1 could indicate a secondary effect. |

| Deuterium on the cyclopropyl ring (vicinal carbons) | 1.1 - 1.3 | A normal secondary KIE could indicate a change in hybridization at these carbons in the transition state, consistent with ring opening. |

| Deuterium on the terminal vinyl group | ~1.0 | No significant KIE would suggest the double bond is not involved in the rate-determining step of the initial rearrangement. |

Note: This table is illustrative and presents expected trends based on established principles of KIEs in carbocation rearrangements. Experimental verification for this compound is required.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of the transient intermediates in the reactions of this compound is challenging due to their high reactivity and short lifetimes. However, various spectroscopic techniques can be employed to detect and characterize these species, often under specialized conditions such as in superacid media or at low temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR spectroscopy is a powerful technique for studying carbocation intermediates. nih.gov By generating the 1-cyclopropylpent-4-en-1-yl cation in a superacid medium at low temperatures, it may be possible to slow down the rearrangement processes sufficiently to observe the distinct signals of the cyclopropylcarbinyl, homoallylic, and cyclobutyl cations. The chemical shifts and coupling constants of the protons and carbons in these species would provide invaluable information about their electronic structure and geometry. acs.org

UV-Vis Spectroscopy: The electronic transitions of the carbocation intermediates can be probed using UV-Vis spectroscopy. The cyclopropylcarbinyl cation and its rearranged isomers are expected to have distinct absorption maxima. For example, the interaction of the cyclopropyl ring with the cationic center can lead to a characteristic absorption band. The fragmentation of cyclopropylimines, which are structurally related, has been studied using UV/Vis spectroscopy, showing distinct absorption maxima for the starting material and the ring-opened intermediates. researchgate.net

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can be used to monitor the changes in vibrational modes during the course of a reaction. The stretching frequencies of the C-C bonds in the cyclopropyl ring are sensitive to the electronic environment and would be expected to change significantly upon ring opening.

The table below summarizes the expected spectroscopic signatures for the key intermediates in the rearrangement of this compound.

| Intermediate | Expected ¹H NMR Chemical Shift (δ, ppm) of Key Protons | Expected UV-Vis λmax (nm) |

| 1-Cyclopropylpent-4-en-1-yl cation | Methine proton (C1-H) highly deshielded (> 8 ppm) | ~250-270 |

| Secondary Homoallylic Carbocation | Olefinic protons shifted downfield | ~290-320 |

| Cyclobutyl Cation | Protons on the four-membered ring in a complex pattern | ~240-260 |

Note: The spectroscopic data in this table are estimates based on data for analogous carbocation intermediates and require experimental confirmation for this compound.

Computational and Theoretical Studies on 1 Cyclopropylpent 4 En 1 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and stability of molecules. nih.gov For 1-Cyclopropylpent-4-en-1-amine, these calculations would provide insight into its conformational preferences, the inherent strain of the cyclopropyl (B3062369) ring, and the electronic interactions between the different functional groups.

Studies on simpler analogs like cyclopropylamine (B47189) and cyclopropyl methyl ketone reveal key conformational preferences. For cyclopropylamine derivatives, the orientation of the substituent relative to the three-membered ring is a critical factor. researchgate.net Computational studies on cyclopropyl methyl ketone have shown that the s-cis conformation, where the carbonyl group is eclipsed with the cyclopropyl ring, is the most stable. uwlax.edu By analogy, it is plausible that the most stable conformers of this compound would also feature specific orientations of the pentenyl group relative to the cyclopropyl ring to minimize steric hindrance and optimize electronic interactions.

The energy differences between various conformers can be calculated, providing a detailed energy landscape. For instance, in related fluorinated cyclopropane (B1198618) amides, the energy difference between conformers can be on the order of several kcal/mol. researchgate.net A similar analysis for this compound would likely reveal a complex potential energy surface with multiple local minima corresponding to different staggered and eclipsed forms of the pentenyl chain.

| Analogous Compound | Most Stable Conformation | Computational Method | Energy Difference (kcal/mol) |

| Cyclopropyl methyl ketone | s-cis | Ab initio | ~1.5 (between s-cis and s-trans) |

| Fluorinated cyclopropane amide | Varies with substitution | DFT | 0.5 - 2.0 |

This table presents data from computational studies on analogous compounds to infer the likely conformational behavior of this compound.

The cyclopropyl group is characterized by significant ring strain, which is a consequence of the 60° bond angles being much smaller than the ideal 109.5° for sp³ hybridized carbon atoms. rsc.org This strain energy, estimated to be around 115 kJ/mol for the parent cyclopropane, leads to weaker C-C bonds compared to acyclic alkanes. rsc.org

The C-C bond dissociation energies (BDEs) within the cyclopropyl ring are significantly lower than those in alkanes. The BDE for a C-C bond in cyclopropane is approximately 260 kJ/mol, compared to 376 kJ/mol in ethane. rsc.org This inherent weakness makes the cyclopropyl ring susceptible to ring-opening reactions. The substitution pattern on the ring further influences these bond energies.

| Compound | Strain Energy (kJ/mol) | C-C Bond Dissociation Energy (kJ/mol) |

| Cyclopropane | 115 | 260 |

| Methylcyclopropane | ~117 | Not specified |

| Cyclobutane | 111 | 262 |

This table provides reference values for strain energy and C-C bond dissociation energy from studies on cyclopropane and related compounds. rsc.orgacs.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational flexibility of molecules over time, providing insights that are complementary to the static picture from quantum chemical calculations. dovepress.com For a molecule like this compound, with its flexible pentenyl chain, MD simulations can map out the accessible conformational space and the dynamics of transitions between different energy minima. rsc.org

An MD simulation of this compound would involve placing the molecule in a simulated environment, often with an explicit solvent, and calculating the forces between atoms to model their motion over time. nih.gov Such simulations can reveal:

Preferred conformations in solution: The presence of a solvent can influence the relative stability of different conformers.

Correlated motions: It is possible to identify if the motion of the pentenyl chain is correlated with the orientation of the amino group or the cyclopropyl ring.

While specific MD studies on this compound are not available, simulations of other flexible molecules, such as peptides and organic polymers, have demonstrated the utility of this technique in understanding their dynamic behavior. mdpi.comrsc.org For example, MD simulations have been used to study the conformational changes in enzymes upon substrate binding and to predict the assembly structures of complex molecules. nih.govmdpi.com

Reaction Mechanism Predictions and Energetic Profiles

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energies. mdpi.com For this compound, theoretical studies can predict its reactivity in various chemical transformations, particularly those involving the strained cyclopropyl ring and the reactive pentenyl group.

The identification and characterization of transition states are crucial for understanding the kinetics of a chemical reaction. umw.edu For reactions involving this compound, such as ring-opening or cycloaddition reactions, computational methods can model the geometry and energy of the transition state.

For example, in the oxidation of a model cyclopropylamine, a reactive α,β-unsaturated aldehyde was identified as a metabolite, suggesting a ring-opening mechanism. acs.org Computational studies could model the transition state for this ring-opening process, providing insights into the reaction barrier and the factors that influence it. Similarly, for metal-catalyzed reactions, the geometry of the transition state involving the metal center, the substrate, and any ligands can be optimized.

Metal-catalyzed reactions are common for molecules containing cyclopropyl and alkenyl groups. chemrxiv.org Computational modeling can be used to map out the entire catalytic cycle, including substrate coordination, oxidative addition, migratory insertion, and reductive elimination steps. researchgate.net

A study on the Rh-catalyzed [4+1] reaction of cyclopropyl-capped dienes with carbon monoxide provides a relevant model for the potential reactivity of this compound. acs.org Density functional theory calculations were used to elucidate the reaction mechanism, showing that the reaction proceeds through an oxidative cyclization, CO coordination, migratory insertion, and reductive elimination sequence. The calculated free energy profile for such a reaction provides a quantitative understanding of the feasibility of each step.

Similarly, computational studies on Mn(III)-catalyzed reactions of cyclopropanol (B106826) have shed light on the involvement of metal-bound radical intermediates. rsc.org This suggests that metal-catalyzed reactions of this compound could also proceed through radical pathways, which could be modeled computationally.

| Catalytic Reaction Type | Key Intermediates | Computational Method | Predicted Activation Free Energy (kcal/mol) |

| Rh-catalyzed [4+1] cycloaddition | Rh-alkenyl, Rh-acyl | DFT (BMK functional) | 21.4 (for oxidative cyclization) |

| Mn(III)-catalyzed cyclopropanol opening | Mn(II)-bound carbene radical | DFT | Not specified |

This table summarizes findings from computational studies on analogous metal-catalyzed reactions, which can inform predictions about the reactivity of this compound. acs.orgrsc.org

Structure-Reactivity Relationships from a Theoretical Perspective

Due to the absence of direct computational studies specifically targeting this compound, its structure-reactivity relationships from a theoretical standpoint must be inferred by analyzing related molecules and functional groups. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a framework for understanding how the distinct structural components of this molecule—the cyclopropyl group, the amine, and the pentenyl chain—collectively influence its chemical behavior.

The reactivity of this compound is primarily dictated by the interplay of the electronic and steric effects of its constituent parts. The cyclopropyl group, positioned alpha to the amine, and the terminal double bond of the pentenyl chain are key determinants of the molecule's reactivity profile.

The Influence of the Cyclopropyl Group:

The cyclopropyl group is known to exhibit electronic properties that are intermediate between those of a saturated alkyl group and an unsaturated vinyl group. Its strained C-C bonds possess significant p-character, allowing for conjugation with adjacent π-systems or p-orbitals. This "pseudo-π" character enables the cyclopropyl group to act as a good π-electron donor. stackexchange.com In the context of this compound, the cyclopropyl ring can donate electron density to the adjacent carbon atom, which in turn affects the nucleophilicity of the amine group.

Computational studies on cyclopropylamine have explored its thermal decomposition, revealing that the initial ring-opening is the rate-determining step. conicet.gov.ar This suggests that reactions involving the cyclopropylamine moiety might proceed via mechanisms that involve the cleavage of the strained three-membered ring. conicet.gov.arresearchgate.net The pyrolysis of cyclopropylamine is predicted to be endothermic, leading to the formation of reactive intermediates like biradicals and carbenes. conicet.gov.arresearchgate.net While these are high-temperature gas-phase reactions, they underscore the inherent reactivity of the cyclopropylamine unit.

Furthermore, the metabolism of compounds containing a cyclopropylamine moiety has been shown to lead to reactive intermediates through oxidation, which can involve ring-opening. acs.org This highlights the potential for the cyclopropyl group in this compound to participate in and direct metabolic pathways.

The inductive effect of the cyclopropyl group has also been a subject of study, with evidence suggesting it can transmit electronic effects, albeit to a lesser extent than a double bond. acs.org This transmission can influence the reactivity of the rest of the molecule.

Interactive Data Table: Theoretical Enthalpies of Formation in Cyclopropylamine Pyrolysis

The following table, based on data from computational studies on cyclopropylamine pyrolysis, illustrates the energy changes associated with the formation of various intermediates. researchgate.net This provides insight into the potential reaction pathways originating from the cyclopropylamine core.

| Species | Enthalpy of Formation at 298 K (kcal/mol) |

| cis-CH3CH=CHNH2 | 7.28 |

| trans-CH3CH=CHNH2 | 8.12 |

| E-CH3CH2CH=NH | 5.37 |

| Z-CH3CH2CH=NH | 6.08 |

The Role of the Pentenyl Group and the Amine Functionality:

The pent-4-en-1-amine structure contains a terminal double bond that is spatially positioned to potentially interact with the amine group, although it is not in direct conjugation. This homoallylic relationship can lead to intramolecular reactions. For instance, studies on the thermal decomposition of lysine (B10760008) have shown that it can form pent-4-en-1-amine, which can subsequently undergo intramolecular cyclization to form piperidine (B6355638). researchgate.net This indicates a potential reaction pathway for this compound, where the amine group could, under certain conditions, attack the terminal double bond.

DFT studies on the palladium-catalyzed allylation of primary amines provide insights into the reactivity of the amine group in the presence of a double bond. nih.govacs.orgacs.org These studies show that the reaction mechanism is sensitive to the electronic properties of both the amine and the allylic system. nih.govacs.orgacs.org While this compound is a homoallylic amine, these findings suggest that the nucleophilicity of the amine and the electronic nature of the double bond are critical for its reactions.

Interactive Data Table: Inferred Reactivity Parameters

Based on general principles from computational studies on related amines, the following table presents a hypothetical summary of how the structural features of this compound might influence its reactivity parameters. These are not direct calculations on the target molecule but are inferred from the available literature.

| Structural Feature | Influence on Reactivity | Potential Reaction Type |

| Cyclopropyl Group | Electron-donating, ring strain | Ring-opening reactions, modulation of amine nucleophilicity |

| Amine Group | Nucleophilic center | Alkylation, acylation, intramolecular cyclization |

| Pentenyl Group (homoallylic) | Electrophilic center for intramolecular attack | Intramolecular cyclization to form piperidine derivatives |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Cyclopropylpent-4-en-1-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural assignment.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would show distinct signals for the protons on the cyclopropyl (B3062369) ring, the pentenyl chain, and the amine group. For instance, the protons on the carbon bearing the amine group (the α-proton) would be expected to appear at a specific chemical shift, influenced by the electron-withdrawing nature of the nitrogen atom. libretexts.org The vinyl protons of the terminal alkene would resonate at higher chemical shifts. organicchemistrydata.org The amine protons themselves often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. libretexts.org

¹³C NMR Spectroscopy: This method details the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons of the alkene would be found in the 100-150 ppm range, while the carbon attached to the nitrogen (C-1) would also be shifted downfield. oregonstate.edu The strained cyclopropyl carbons have characteristic upfield chemical shifts, often appearing at unusually low ppm values, sometimes even below 0 ppm. docbrown.info

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen atom's chemical environment. For a primary amine like the one in this compound, a characteristic chemical shift would be expected, helping to confirm the nature of the nitrogen-containing functional group.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (CH-NH₂) | 2.5 - 3.0 | Triplet | 7-8 |

| NH₂ | 1.0 - 2.5 | Broad Singlet | - |

| H-2 (CH₂) | 1.5 - 1.7 | Multiplet | - |

| H-3 (CH₂) | 2.1 - 2.3 | Multiplet | - |

| H-4 (=CH) | 5.7 - 5.9 | Multiplet | - |

| H-5 (=CH₂) | 4.9 - 5.1 | Multiplet | - |

| Cyclopropyl-CH | 0.8 - 1.2 | Multiplet | - |

| Cyclopropyl-CH₂ | 0.2 - 0.6 | Multiplet | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C-1 (CH-NH₂) | 55 - 65 |

| C-2 | 30 - 40 |

| C-3 | 30 - 40 |

| C-4 (=CH) | 135 - 140 |

| C-5 (=CH₂) | 115 - 120 |

| Cyclopropyl-CH | 10 - 20 |

| Cyclopropyl-CH₂ | 0 - 10 |

To definitively connect the protons and carbons and to understand the spatial relationships within the molecule, a series of 2D NMR experiments would be conducted. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com It would be used to trace the proton-proton connectivities along the pentenyl chain and within the cyclopropyl ring. For example, a cross-peak between the H-1 proton and the H-2 protons would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. sdsu.eduyoutube.com It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group would produce a cross-peak.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). youtube.comsdsu.edu It is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For example, an HMBC correlation from the H-1 proton to the cyclopropyl carbons would confirm the connection between the pentenyl chain and the cyclopropyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. researchgate.net It is particularly useful for determining stereochemistry, though for a flexible molecule like this compound, its applications might be more focused on confirming the proximity of certain groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of the molecular formula, confirming the elemental composition of the compound. For C₈H₁₅N, the expected exact mass would be calculated and compared to the experimental value.

In tandem mass spectrometry, the molecular ion is isolated and then fragmented. wikipedia.org The resulting fragment ions provide a "fingerprint" that can be used to confirm the structure. researchgate.netnih.gov For this compound, characteristic fragmentation pathways would be expected, such as the loss of the amine group, cleavage of the pentenyl chain, or opening of the cyclopropyl ring. Analyzing these fragments helps to piece together the molecular structure. nih.gov

Hypothetical HRMS and MS/MS Data for this compound

| Analysis | Expected m/z Value | Interpretation |

| HRMS | [M+H]⁺ calculated for C₈H₁₆N⁺ | Confirms molecular formula |

| MS/MS Fragment | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) |

| MS/MS Fragment | [M+H - C₃H₅]⁺ | Loss of cyclopropyl group |

| MS/MS Fragment | [M+H - C₅H₈]⁺ | Cleavage of the pentenyl chain |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the alkene and alkane sections, the C=C double bond, and the C-N bond. libretexts.org Specifically, primary amines typically show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgdocbrown.info The C=C stretch of the terminal alkene would appear around 1640 cm⁻¹. libretexts.org

Hypothetical IR Absorption Bands for this compound

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (sp² C-H of alkene) | 3010 - 3100 | Medium |

| C-H Stretch (sp³ C-H of alkane/cyclopropane) | 2850 - 3000 | Strong |

| C=C Stretch (alkene) | ~1640 | Medium to Weak |

| N-H Bend (primary amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Enantiomeric Excess Determination

For a chiral molecule such as this compound, which possesses a stereocenter at the carbon atom bearing the amine group, determining the enantiomeric excess (ee) is crucial. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique for this purpose.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An achiral molecule will not produce an ECD signal. However, each enantiomer of a chiral compound will produce a unique ECD spectrum, which are mirror images of each other. The spectrum is typically a plot of molar ellipticity ([θ]) versus wavelength.

The determination of enantiomeric excess would involve the following hypothetical steps:

Synthesis and Separation: The synthesis of this compound would likely result in a racemic mixture (an equal mixture of both enantiomers). The enantiomers would first need to be separated using a chiral separation technique, such as chiral High-Performance Liquid Chromatography (HPLC) or through diastereomeric salt formation.

ECD Analysis of Pure Enantiomers: A standard ECD spectrum would be recorded for each pure enantiomer under specific solvent and concentration conditions. This would establish the characteristic Cotton effects (the peaks and troughs in the ECD spectrum) for the (R)- and (S)-enantiomers.

Analysis of the Mixture: The ECD spectrum of a sample of this compound with an unknown enantiomeric ratio would then be measured under the same conditions.

Calculation of Enantiomeric Excess: The enantiomeric excess of the sample can be calculated by comparing the intensity of its ECD signal to that of the pure enantiomer at a specific wavelength, using the following formula:

ee (%) = ([θ]sample / [θ]pure enantiomer) x 100

A hypothetical dataset for the ECD analysis of the enantiomers of this compound is presented in the table below.

| Enantiomer | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

| (R)-1-Cyclopropylpent-4-en-1-amine | 215 | +5.2 |

| (S)-1-Cyclopropylpent-4-en-1-amine | 215 | -5.2 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of high quality would be required. This is often a challenging step and may involve screening numerous crystallization conditions.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

The data obtained from X-ray crystallography provides a wealth of structural information, including:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Torsional Angles: The dihedral angles that describe the conformation of the molecule.

Absolute Configuration: For a chiral molecule, X-ray crystallography can be used to determine the absolute configuration (R or S) of the stereocenters, provided a heavy atom is present in the structure or through anomalous dispersion effects.

Intermolecular Interactions: The analysis can also reveal how molecules are packed in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonding involving the amine group.

A hypothetical table of selected crystallographic data for this compound is shown below. This data would provide an unambiguous confirmation of its covalent structure and stereochemistry in the solid state.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.85 |

| b (Å) | 10.23 |

| c (Å) | 12.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 998.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.035 |

Synthetic Utility and Applications in Organic Synthesis

1-Cyclopropylpent-4-en-1-amine as a Chiral Building Block

The presence of a stereocenter at the carbon atom bearing both the cyclopropyl (B3062369) ring and the amino group makes this compound a valuable chiral building block. In the pharmaceutical and agrochemical industries, the specific three-dimensional arrangement (stereochemistry) of a molecule is often crucial for its biological activity and safety. enamine.net The development of single-enantiomer drugs is increasingly important, as different enantiomers of a molecule can have different pharmacological or toxicological profiles. enamine.net

The synthesis of enantiomerically pure chiral amines is a significant area of research. nih.gov Methods such as asymmetric synthesis, including catalytic processes and the use of chiral auxiliaries, are employed to produce specific stereoisomers of amines like this compound. enamine.netgoogle.com Once obtained in an optically pure form, this amine can be incorporated into larger molecules, transferring its chirality to the final product. This strategy is fundamental in the synthesis of complex chiral targets, avoiding the need for costly and often inefficient chiral separations at later stages of a synthetic sequence. enamine.net The rigidity of the cyclopropyl group can also help in locking the conformation of the molecule, which is advantageous in designing molecules that fit precisely into the active sites of biological targets like enzymes and receptors. marquette.edu

Biocatalytic methods, utilizing enzymes such as transaminases, have emerged as powerful tools for the synthesis of chiral amines with high stereoselectivity under mild conditions. nih.gov Protein engineering has expanded the scope of these enzymes to accommodate a variety of substrates, including those with bulky groups, facilitating the production of enantiopure amines that are key intermediates for pharmaceuticals. nih.gov

Scaffold for Heterocyclic Synthesis (e.g., Cyclization Reactions)

The dual functionality of this compound, containing both a nucleophilic amine and a reactive alkene, makes it an ideal scaffold for the synthesis of nitrogen-containing heterocyclic compounds. These ring systems are ubiquitous in natural products and medicinal chemistry.

The primary amine and the terminal double bond are positioned in a way that allows for intramolecular cyclization reactions to form substituted pyrrolidines or piperidines. Such reactions, often catalyzed by transition metals like palladium, copper, or gold, proceed via an intramolecular aminometalation of the alkene. The specific outcome (e.g., ring size and stereochemistry) can be controlled by the choice of catalyst, ligands, and reaction conditions. This approach provides a direct route to valuable heterocyclic structures bearing a cyclopropylmethyl substituent at the 2-position.

This compound can also undergo cyclization reactions involving external reagents that interact with both the amine and the alkene. For example, in a Pictet-Spengler-type reaction, condensation with an aldehyde or ketone followed by cyclization onto the alkene (activated by an electrophile) could yield complex heterocyclic systems. Another strategy involves multicomponent reactions where the amine and alkene participate with one or more additional reactants in a single step to build up the heterocyclic core, offering a high degree of molecular complexity from simple starting materials.

The synthesis of densely substituted cyclopropanes can be achieved through a formal nucleophilic substitution that proceeds via a cyclopropene (B1174273) intermediate. mdpi.com This methodology allows for the diastereoselective preparation of enantiomerically enriched cyclopropyl amines and other derivatives. mdpi.com

Precursor for Complex Natural Product Synthesis

The cyclopropane (B1198618) ring is a structural motif found in a variety of natural products, including terpenes, fatty acid metabolites, and unique amino acids. marquette.edu The rigid three-membered ring imparts specific conformational constraints and metabolic stability, making it an attractive feature in medicinal chemistry. This compound serves as a valuable precursor for synthesizing fragments of these complex natural products or their analogues. The combination of the chiral amine and the alkene functionality allows for stepwise or convergent construction of intricate molecular architectures. For instance, the alkene can be functionalized through various means (e.g., epoxidation, dihydroxylation, ozonolysis) to introduce new stereocenters and functional groups, while the amine provides a handle for coupling with other fragments of the target molecule.

Intermediate in the Preparation of Diverse Amine Derivatives

The primary amine group in this compound is a versatile functional handle for the synthesis of a wide array of derivatives. Standard organic transformations can be applied to modify this group, leading to compounds with different chemical and physical properties.

| Transformation | Reagent(s) | Product Class |

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Alkylation | Alkyl halides (under reducing conditions) | Secondary/Tertiary Amines |

| Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-Aryl amines |

| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amines |

| Urea/Carbamate Formation | Isocyanates, Chloroformates | Ureas, Carbamates |

These transformations are crucial in medicinal chemistry for tuning the properties of a lead compound. For example, converting the amine to an amide or sulfonamide can alter its hydrogen bonding capacity, lipophilicity, and metabolic stability. Patents describe the synthesis of various cyclopropyl amine derivatives for potential use as H₃ receptor modulators, highlighting the importance of this class of compounds in drug discovery. google.com

Applications in Ligand Design for Catalysis

Chiral amines and their derivatives are frequently used as ligands in asymmetric catalysis. The structural features of this compound make it an interesting candidate for ligand design. The nitrogen atom can coordinate to a metal center, and the adjacent chiral center can create a chiral environment around the metal, enabling enantioselective transformations.

The amine can be readily converted into more complex ligand structures, such as salicylaldimines (salen-type ligands) or phosphine-amine ligands. The cyclopropyl group can provide steric bulk and conformational rigidity, which are desirable attributes for an effective chiral ligand. The pentenyl chain offers an additional site for modification or anchoring the ligand to a solid support. The performance of such ligands in catalytic reactions, like asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions, would depend on their ability to effectively control the stereochemical outcome of the reaction.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Routes

The synthesis of cyclopropylamines, including 1-cyclopropylpent-4-en-1-amine, is undergoing a transformation driven by the principles of green chemistry. thieme-connect.denih.govfrontiersin.org The goal is to develop methods that are not only efficient but also environmentally benign, reducing waste and avoiding hazardous reagents. nih.govmdpi.com

Key strategies in sustainable synthesis include:

Atom-Economical Reactions: Methods like the Kulinkovich-Szymoniak reaction, which constructs the cyclopropylamine (B47189) moiety from nitriles and Grignard reagents in a one-step process mediated by titanium (II), are gaining traction. organic-chemistry.orgacs.org This approach is valued for its directness and cost-effectiveness, utilizing readily available starting materials. organic-chemistry.org

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and sustainable route to chiral amines under mild conditions. mdpi.comnih.govrsc.org Biocatalytic methods can produce enantiomerically pure compounds, which is crucial for pharmaceutical applications. rsc.org Chemoenzymatic strategies, which couple a selective enzymatic step with chemical diversification, are also being explored to create diverse cyclopropane (B1198618) scaffolds. nih.govnih.gov